molecular formula C5H5F3N4 B1493728 3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide CAS No. 1936287-19-2

3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide

Cat. No. B1493728
M. Wt: 178.12 g/mol
InChI Key: SNKYWXFPESUXSY-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)pyrazole is a heterocyclic building block . It undergoes alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles . It participates in the synthesis of disubstituted pyrimidines .


Synthesis Analysis

The synthesis of trifluoromethylpyridines has been a topic of interest in the agrochemical and pharmaceutical industries . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF is achieved in the final synthesis step .


Chemical Reactions Analysis

The trifluoromethyl group has seen enormous growth in its incorporation into organic motifs . This review provides a complete picture of the transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .


Physical And Chemical Properties Analysis

3-(Trifluoromethyl)pyrazole has a boiling point of 70 °C/2 mmHg (lit.) and a melting point of 45-47 °C (lit.) . The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Scientific Research Applications

Synthetic Approaches and Chemical Stability

  • Synthetic Protocols and Characterization : A study by Gerus et al. (2012) developed practical synthetic approaches to derivatives of 3-(trifluoromethyl)pyrazoles. These methodologies enable gram-scale preparation and comprehensive characterization through crystallographic analysis and fluorescence measurements, highlighting the chemical versatility and potential applications in material science and organic synthesis (Gerus et al., 2012).

Biological Applications

  • Nematocidal Activity : Zhao et al. (2017) synthesized a series of 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives, identifying compounds with good nematocidal activity against Meloidogyne incognita, demonstrating the potential of these compounds in agricultural applications (Zhao et al., 2017).

Material Science and Catalysis

  • Metal-Organic Frameworks (MOFs) : Colombo et al. (2011) explored the synthesis of microporous pyrazolate-bridged MOFs with high thermal and chemical stability, suitable for applications in catalysis, gas storage, and separation processes (Colombo et al., 2011).

Antifungal and Growth Inhibition Studies

  • Antifungal Activity : Vicentini et al. (2007) investigated the antifungal activity of pyrazole derivatives against several phytopathogens, indicating the potential of these compounds in developing new antifungal agents (Vicentini et al., 2007).

Catalytic Applications

  • Copper-Mediated Reactions : Wang et al. (2017) described a copper-mediated synthesis of 4-(trifluoromethyl)pyrazoles, demonstrating a one-step process for constructing pyrazole cores, which could be valuable in synthetic chemistry and pharmaceutical research (Wang et al., 2017).

Luminescent Properties

  • Luminescent Metal Clusters : Research on tetranuclear silver and gold clusters supported by a pyrazole-linked bis(N-heterocyclic carbene) ligand showed intense luminescence, suggesting applications in optoelectronic devices and sensors (Z. and Chen, 2007).

Safety And Hazards

The safety data sheet for a related compound, 3-(Trifluoromethyl)aniline, indicates that it is combustible, fatal if inhaled, causes skin irritation, causes serious eye damage, may cause respiratory irritation, and may cause damage to organs through prolonged or repeated exposure .

Future Directions

The future of trifluoromethyl-containing compounds is promising. Many novel applications of trifluoromethylpyridine will be discovered in the future . The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl group as one of the pharmacophores .

properties

IUPAC Name

5-(trifluoromethyl)-1H-pyrazole-4-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N4/c6-5(7,8)3-2(4(9)10)1-11-12-3/h1H,(H3,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKYWXFPESUXSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1C(=N)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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